3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid
Description
3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative featuring two fluorine atoms at the 3' and 4' positions of the distal phenyl ring and a carboxylic acid group at the 2-position of the proximal ring. This substitution pattern confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Fluorine atoms enhance metabolic stability and influence intermolecular interactions (e.g., hydrogen bonding and dipole effects) . While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes involve transition metal-catalyzed C–H activation or coupling reactions, as seen in related biphenyl carboxylic acids .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-6-5-8(7-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWYNBHENGSUOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654126 | |
| Record name | 3',4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-30-0 | |
| Record name | 3',4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886363-30-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid typically involves the following steps:
Biphenyl Derivative Formation: The starting material is often a biphenyl derivative, which undergoes halogenation to introduce fluorine atoms at the desired positions.
Carboxylation Reaction: The halogenated biphenyl compound is then subjected to a carboxylation reaction to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing fluorine substituents deactivate the biphenyl rings, directing EAS to specific positions:
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Nitration : Occurs at the meta position relative to fluorine under strong acidic conditions (HNO₃/H₂SO₄) .
-
Sulfonation : Requires oleum (fuming H₂SO₄) and elevated temperatures (~100°C) .
Key Observations:
| Reaction Type | Conditions | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta to F | ~60% |
| Sulfonation | Oleum, 100°C | Para to COOH | ~55% |
Nucleophilic Aromatic Substitution (NAS)
Fluorine atoms at the 3' and 4' positions can undergo NAS with strong nucleophiles (e.g., amines, alkoxides):
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Ammonolysis : Replacement of fluorine with NH₂ occurs under high-pressure NH₃ and heat (150°C, 5 MPa) .
Reactivity Trend:
(4'-fluorine is more reactive due to reduced steric hindrance)
Carboxylic Acid Functionalization
The carboxylic acid group participates in classic derivatization reactions:
a. Esterification:
-
Reacts with methanol (H₂SO₄ catalyst) to form methyl esters at 60°C (yield: ~85%) .
b. Amidation: -
Forms primary amides via reaction with NH₃ in THF (yield: ~75%) .
c. Decarboxylation: -
Thermal decarboxylation at 200°C in quinoline removes CO₂, yielding 3',4'-difluorobiphenyl .
Reaction Table:
| Reaction | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, 60°C | Methyl ester | 85% |
| Amidation | NH₃, THF, 100°C | Primary amide | 75% |
| Decarboxylation | Quinoline, 200°C | 3',4'-Difluorobiphenyl | 68% |
Catalytic Hydrogenation
While not directly modifying the carboxylic acid, hydrogenation reduces nitro intermediates during synthesis:
DFT and Reactivity Insights
Density functional theory (DFT) studies on analogous fluorinated biphenyls reveal:
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HOMO-LUMO Gaps : ~4.5–5.1 eV, indicating moderate redox stability .
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NBO Charges : Fluorine atoms exhibit strong electron-withdrawing effects, polarizing the biphenyl system .
Global Reactivity Parameters (Calculated):
| Compound Analogue | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|
| TBDFBP | -5.14 | -0.05 | 5.09 |
| DFBPE | -4.56 | -0.08 | 4.48 |
(Data extrapolated from structurally similar compounds )
Stability Under Oxidative Conditions
The carboxylic acid group enhances susceptibility to oxidation:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of biphenyl compounds, including 3',4'-difluoro-[1,1'-biphenyl]-2-carboxylic acid, exhibit significant biological activities. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including Mycobacterium tuberculosis. For instance, high-throughput screening has identified several chemotypes with anti-tubercular activity, suggesting that this compound could be explored for similar applications .
Structure-Activity Relationship (SAR) Studies
The compound's structure allows for modifications that can enhance its biological activity. SAR studies reveal that specific substitutions can improve binding affinity to biological targets, which is critical for developing effective pharmaceuticals . For example, modifications in the biphenyl structure have led to improved potency against resistant strains of bacteria.
Materials Science
Polymer Synthesis
this compound serves as a valuable building block in the synthesis of advanced materials. Its unique fluorination pattern imparts desirable properties such as thermal stability and chemical resistance to polymers. Research into polymeric materials derived from this compound is ongoing, with potential applications in coatings and electronic materials .
Agrochemicals
This compound also shows promise in agricultural applications. Its structural characteristics may enhance the efficacy of agrochemicals by improving their stability and bioavailability in the environment . The development of novel agrochemical formulations utilizing this compound could lead to more effective pest control agents.
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- Suzuki-Miyaura Cross-Coupling Reaction : This method involves coupling boronic acids with halogenated biphenyls under palladium catalysis to form biphenyl derivatives .
- Carboxylation Reactions : The introduction of the carboxylic acid group can be accomplished via carboxylation reactions using carbon dioxide as a reagent under high-pressure conditions .
Case Studies
Case Study 1: Antitubercular Activity
In a recent study focusing on Mycobacterium tuberculosis, researchers screened a library of compounds including those structurally similar to this compound. The findings indicated that certain derivatives exhibited over 90% inhibition of bacterial growth, highlighting their potential as therapeutic agents against tuberculosis .
Case Study 2: Polymer Development
A research team explored the use of fluorinated biphenyls in creating high-performance polymers. Initial results demonstrated that polymers synthesized from these compounds exhibited enhanced thermal and chemical resistance compared to non-fluorinated counterparts. This suggests potential applications in industries requiring durable materials .
Mechanism of Action
The mechanism by which 3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the compound's binding affinity and stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Electronic Effects
2′,4-Difluoro-3′-(trifluoromethyl)-3-biphenylcarboxylic Acid
- Structure : Differs by a trifluoromethyl (-CF₃) group at the 3′ position and fluorine at 2′ and 4′.
- Impact : The electron-withdrawing -CF₃ group increases acidity (pKa ~1.5–2.0) compared to 3',4'-difluoro derivatives. This enhances reactivity in esterification or amidation reactions .
- Applications : Useful in agrochemicals and pharmaceuticals due to enhanced lipophilicity and metabolic resistance.
3′,5′-Difluoro-[1,1′-biphenyl]-4-carboxylic Acid
- Structure : Fluorines at 3′ and 5′ positions; carboxylic acid at the 4-position.
- Impact : Symmetric fluorine substitution reduces steric hindrance but lowers dipole moments compared to the asymmetric 3',4'-difluoro analog. This affects crystal packing and solubility .
4′-Methyl-[1,1′-biphenyl]-2-carboxylic Acid
Halogen-Substituted Derivatives
3′-Chloro-4′-methyl-[1,1′-biphenyl]-2-carboxylic Acid
- Structure : Chlorine at 3′ and methyl at 4′.
- Higher molecular weight (vs. fluorine) may reduce solubility in polar solvents .
4′-(Bromomethyl)-[1,1′-biphenyl]-2-carboxylic Acid
- Structure : Bromine at the 4′-methyl position.
- Impact : Bromine’s polarizability enhances halogen bonding, useful in crystal engineering. However, brominated derivatives are prone to photodegradation compared to fluorinated ones .
6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid (NSC 368390)
- Structure: Contains a 2′-fluoro-biphenyl moiety linked to a quinoline core.
- Activity: Demonstrates potent antitumor efficacy (e.g., >90% inhibition of human colon carcinomas in xenograft models). The 2′-fluoro group enhances target binding affinity and bioavailability compared to non-fluorinated analogs .
Telmisartan (4′-[[4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]-[1,1′-biphenyl]-2-carboxylic Acid)
Physicochemical Properties and Structural Data
*Calculated based on molecular formula C₁₃H₈F₂O₂.
Biological Activity
3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid is a fluorinated biphenyl derivative that has garnered attention in recent years for its potential biological activities. This compound features a biphenyl structure with two fluorine atoms and a carboxylic acid functional group, which may influence its interaction with biological systems. Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H8F2O2
- Molecular Weight : 236.20 g/mol
- Structure : The compound consists of a biphenyl core with two fluorine atoms located on the 3' and 4' positions and a carboxylic acid group at the 2-position.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on enzyme inhibition, cytotoxicity, and potential as a therapeutic agent.
Enzyme Inhibition
Research indicates that biphenyl derivatives exhibit varying degrees of enzyme inhibitory activity. For instance, similar compounds have been shown to inhibit phospholipase A2, which plays a crucial role in inflammatory processes. The introduction of carboxylic acid functionalities into biphenyl structures has been linked to enhanced biological activity, suggesting that the carboxylic acid group may be critical for enzyme interaction and inhibition .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that certain fluorinated biphenyl compounds can exhibit selective cytotoxic effects against cancer cell lines. The presence of fluorine atoms is thought to enhance lipophilicity, potentially improving cellular uptake and distribution within tissues .
Study 1: Inhibition of Phospholipase A2
A study evaluated the inhibitory effects of various carboxylic acid derivatives on cytosolic phospholipase A2. The results indicated that modifications to the biphenyl structure significantly influenced inhibitory potency. Compounds resembling this compound showed promising inhibition rates, suggesting potential applications in anti-inflammatory therapies .
| Compound | Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 65% | 12.5 |
| Control Compound | 80% | 5.0 |
Study 2: Anticancer Activity
In vitro studies have assessed the anticancer properties of fluorinated biphenyls against various human cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | ROS generation |
Study 3: Structure-Activity Relationship Analysis
A comprehensive analysis explored the structure-activity relationships (SAR) among various biphenyl derivatives. It was found that the position and nature of substituents significantly affected biological activity. The presence of electronegative fluorine atoms was associated with increased potency in enzyme inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
